16,17-Epiestriol

Übersicht

Beschreibung

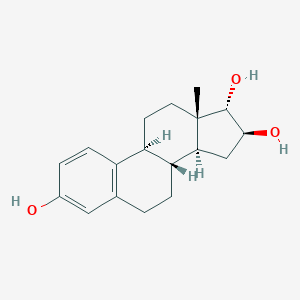

16, 17-Epiestriol, also known as trans-estriol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 16, 17-epiestriol is considered to be a steroid lipid molecule. 16, 17-Epiestriol is considered to be a practically insoluble (in water) and relatively neutral molecule. 16, 17-Epiestriol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 16, 17-epiestriol is primarily located in the cytoplasm and membrane (predicted from logP).

Wissenschaftliche Forschungsanwendungen

Dermatologische Anwendungen

16,17-Epiestriol: wurde aufgrund seiner östrogenen Wirkungen zur Behandlung von Akne eingesetzt . Es wurde festgestellt, dass es signifikante entzündungshemmende Eigenschaften besitzt, ohne glykogene Aktivität oder immunsuppressive Wirkungen . Dies macht es zu einem potenziellen Kandidaten für die Behandlung entzündlicher Hauterkrankungen ohne die Nebenwirkungen, die üblicherweise mit herkömmlichen entzündungshemmenden Steroiden wie Hydrocortison verbunden sind.

Neuroprotektive Eigenschaften

Forschungen haben gezeigt, dass This compound und seine Analoga neuroprotektive Eigenschaften haben können. Sie gelten als potenzielle Behandlungen für neurodegenerative Erkrankungen, da sie als selektive Östrogenrezeptor-β (ERβ)-Agonisten wirken können . Diese Rezeptorspezifität ist wichtig, da ERβ-Agonisten bekanntermaßen Neuroprotektion in Tiermodellen bieten.

Entzündungshemmende Wirkungen

Neben seinen dermatologischen Anwendungen wurde this compound auf seine breiteren entzündungshemmenden Wirkungen untersucht. Es wurde gezeigt, dass es eine potente entzündungshemmende Aktivität ohne glykogene Aktivität aufweist, was es zu einem wertvollen therapeutischen Mittel für verschiedene entzündliche Erkrankungen machen könnte .

Östrogene Wirkungen

Als schwaches endogenes Östrogen wurden die östrogenen Wirkungen von this compound in klinischen Umgebungen genutzt. Obwohl es ein geringfügiges Östrogen ist, könnten seine Aktivitäten an den Östrogenrezeptoren in Situationen von Vorteil sein, in denen eine milde östrogene Wirkung erwünscht ist .

Klinische Studien und Medikamentenentwicklung

Während spezifische klinische Studien, die sich auf this compound konzentrieren, in der Suche nicht gefunden wurden, haben seine Eigenschaften es zu einem interessanten Thema bei der Entwicklung von Medikamenten gemacht, die auf Östrogenrezeptoren abzielen. Seine Selektivität für ERβ gegenüber ERα deutet auf potenzielle Anwendungen bei der Entwicklung von Medikamenten mit weniger Nebenwirkungen hin .

Potenzielle antimikrobielle Wirkungen

Es gibt einige Hinweise darauf, dass Verbindungen wie this compound das Wachstum bestimmter Bakterien hemmen könnten, wie z. B. Colistin- und Carbapenem-resistentes A. baumannii, was auf eine mögliche Rolle bei der Bekämpfung der Antibiotikaresistenz hindeutet .

Wirkmechanismus

Target of Action

16,17-Epiestriol, also known as 16α-hydroxy-17α-estradiol, is a minor and weak endogenous estrogen . It is a selective agonist of the estrogen receptor beta (ERβ) . The ERβ is one of two main types of estrogen receptors, which are activated by the hormone estrogen .

Mode of Action

As a selective ERβ agonist, this compound binds to the ERβ, leading to a conformational change in the receptor . This allows the receptor to enter the nucleus of the target cell and regulate gene transcription . The resulting formation of messenger RNA (mRNA) interacts with ribosomes to produce specific proteins that express the effect of this compound upon the target cell .

Biochemical Pathways

It is known that the compound is a metabolite of estradiol . As such, it may be involved in the same biochemical pathways as estradiol, which include the regulation of the menstrual cycle and the maintenance of pregnancy .

Pharmacokinetics

As a metabolite of estradiol, it is likely that it shares similar pharmacokinetic properties .

Result of Action

This compound has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . This suggests that this compound may have anti-inflammatory properties and could potentially be used in the treatment of conditions characterized by inflammation .

Action Environment

The action of this compound, like other estrogens, can be influenced by various environmental factors. These may include the presence of other hormones, the phase of the menstrual cycle, and the overall health status of the individual . .

Biochemische Analyse

Biochemical Properties

16,17-Epiestriol is considered to be a steroid . It is a potent and one of the most ERβ selective endogenous estrogens reported . It is a highly selective (500-fold) ERβ full agonist over ERα .

Cellular Effects

This compound has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . It also induces the expression of endothelial nitric-oxide synthase mRNA and protein .

Molecular Mechanism

This compound prevents TNF -induced migration of NF B into the nucleus . NG-nitro-L-arginine methyl ester, an inhibitor of NO synthesis, abolishes this compound-mediated inhibition of TNF -induced VCAM-1 expression and migration of NF B from the cytoplasm to the nucleus .

Dosage Effects in Animal Models

Selective estrogen receptor β (ERβ) agonists, like this compound, display neuroprotective properties in animal models and hold promise in the treatment of neurodegenerative diseases

Biologische Aktivität

16,17-Epiestriol, also known as 16β-epiestriol, is a minor endogenous estrogen with unique biological activities. It is a metabolite of estriol and plays a significant role in various physiological processes. This article reviews the biological activity of this compound, focusing on its estrogenic effects, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 16β position and is structurally related to estriol. Its chemical structure influences its interaction with estrogen receptors and its metabolic pathways.

Estrogenic Activity

Estrogen Receptor Binding:

this compound exhibits weak estrogenic activity compared to other estrogens such as estradiol. Studies indicate that it has a binding affinity to estrogen receptors (ER), albeit significantly lower than that of estradiol. The percentage of binding to ER for 16β-epiestriol is approximately 20% , compared to 100% for estradiol .

Table 1: Estrogen Receptor Binding Affinity

| Compound | ER Binding Affinity (%) |

|---|---|

| Estradiol | 100 |

| 16β-Epiestriol | 20 |

| Estriol | 15 |

Metabolic Pathways

This compound is primarily produced through the metabolism of estriol via the 16-hydroxylation pathway. This pathway is significant as it influences the balance of estrogen metabolites in the body.

Urinary Excretion Studies:

Research utilizing high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has shown that urinary concentrations of 17-epiestriol are relatively low but can be detected alongside other estrogen metabolites. For example, mean urinary levels of 17-epiestriol were reported at 2.19 pmol/mg creatinine .

Anti-Inflammatory Properties

Beyond its estrogenic effects, this compound possesses notable anti-inflammatory properties without exhibiting significant glycogenic activity or immunosuppression. This characteristic differentiates it from conventional glucocorticoids like hydrocortisone .

Implications in Cancer Research

Recent studies have explored the relationship between urinary levels of estrogen metabolites, including 17-epiestriol, and cancer risks:

- Prostate Cancer: A pilot study indicated an inverse association between urinary levels of 17-epiestriol and prostate cancer risk. Men with lower levels of this metabolite had a significantly higher risk of developing prostate cancer .

- Breast Cancer: Other research suggests that metabolites along the 16-hydroxylation pathway may exhibit differential effects on breast cancer risk, although specific data on 17-epiestriol remains limited .

Case Studies

-

Prostate Cancer Pilot Study:

- Objective: Evaluate urinary estrogen metabolites as biomarkers for prostate cancer risk.

- Findings: Inverse association found between urinary levels of 16-ketoestradiol and 17-epiestriol and prostate cancer risk; men in the lowest quartile had a 4.6-fold increased risk compared to those in the highest quartile .

- Breast Cancer Risk Assessment:

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,16S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-LMMHAMTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611651 | |

| Record name | 16,17-epi-Estriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16,17-Epiestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

793-89-5 | |

| Record name | 16,17-epi-Estriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,17-epi-Estriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | estra-1,3,5(10)-triene-3,16,17-triol, (16beta,17alpha)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16,17-Epiestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 16,17-epiestriol, particularly in comparison to other estrogens?

A1: this compound exhibits estrogenic activity, but it is significantly less potent than 17β-estradiol. Research using an in vivo assay in immature rats demonstrated that this compound possessed only about 1% of the estrogenic activity of 17β-estradiol. [] Interestingly, 17-epiestriol, another epimer of estriol, displayed activity comparable to or even exceeding that of 17β-estradiol in the same study. [] This highlights the significant impact of stereochemistry on biological activity within the estrogen family.

Q2: How is this compound metabolized in the liver?

A2: While this compound itself isn't directly metabolized via this pathway, research reveals a related compound, 1,3,5(10),16-estratetraen-3-ol (estratetraenol), undergoes hepatic microsomal biotransformation to form this compound. [, ] This reaction proceeds through a two-step enzymatic process. First, a monooxygenase (P-450) catalyzes the epoxidation of estratetraenol, yielding both 16α,17α-epoxide and 16β,17β-epoxide. Subsequently, epoxide hydratase acts upon these epoxides. The 16α,17α-epoxide is specifically hydrolyzed to this compound, while the 16β,17β-epoxide yields both this compound and estriol. []

Q3: Can this compound be detected in biological samples, and if so, what methods are used?

A3: Yes, this compound has been successfully identified in the urine of laying hens. [, ] The identification process involved a series of purification steps, including thin-layer chromatography (TLC), alumina-column chromatography, and microsublimation. [, ] Confirmation of this compound's presence relied on comparing the TLC behavior of the isolated compound and its derivatives with that of reference this compound and its corresponding derivatives across various solvent systems. [, ] Additionally, gas chromatography coupled with mass spectrometry has been employed for the analysis of various estrogens, including this compound, in urine samples. []

Q4: Are there any known specific enzymes that utilize this compound as a substrate?

A4: Research indicates that while this compound itself may not be a direct substrate, the 3-glucuronide conjugate of this compound can act as a substrate for a specific steroid N-acetylglucosaminyl transferase found in rabbit liver, kidney, and intestine. [] This enzyme specifically transfers N-acetylglucosamine to the 17α-hydroxyl group of phenolic steroids already conjugated at position 3 with glucuronic acid, as seen with this compound-3-glucuronide. []

Q5: Have any structural analogues of this compound been synthesized and evaluated for estrogen receptor activity?

A5: Yes, researchers have synthesized an A-CD analogue of this compound, (1S,2S,3aS,5S,7aS)-5-(4-hydroxyphenyl)-7a-methyloctahydro-1H-indene-1,2-diol, with a focus on enhancing selectivity for the estrogen receptor beta (ERβ). [] This analogue exhibited potent and selective ERβ agonist activity in vitro, demonstrating a 500-fold selectivity for ERβ over ERα and a pEC50 of 7.7 at ERβ. [] Molecular modeling suggested a unique binding mode for this analogue within the ligand-binding domain, potentially explaining its high selectivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.